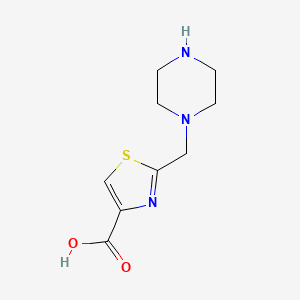
1-Bromo-2,2,3-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2,3-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,3-trimethylhexane can be synthesized through the bromination of 2,2,3-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is conducted under controlled temperature and pressure conditions to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,2,3-trimethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: The major product is typically an alkene.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2,2,3-trimethylhexane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2,3-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom’s presence makes the carbon chain more reactive towards nucleophiles or bases, facilitating various substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-methylhexane
- 1-Bromo-2,2-dimethylhexane
- 1-Bromo-2,3-dimethylhexane
Comparison
1-Bromo-2,2,3-trimethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This unique structure influences its reactivity and the types of reactions it can undergo compared to other similar brominated alkanes.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,2,3-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-6-8(2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
PILMXIDNZQLZII-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


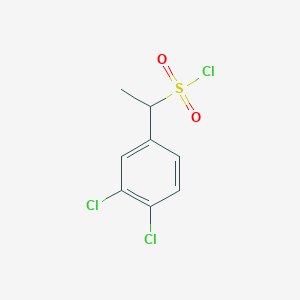
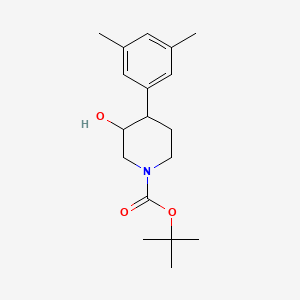
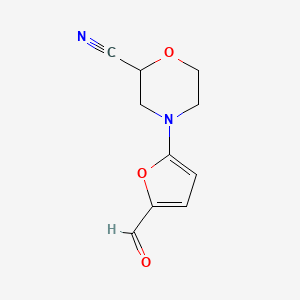
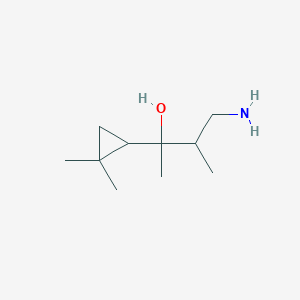
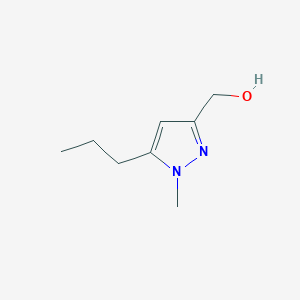
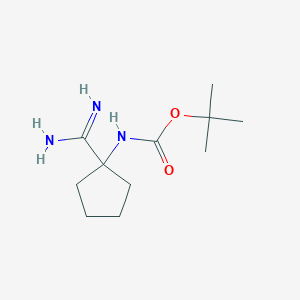
![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)


